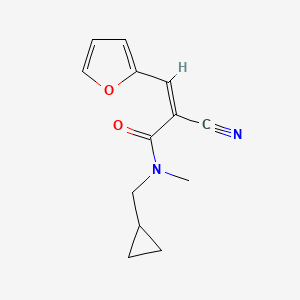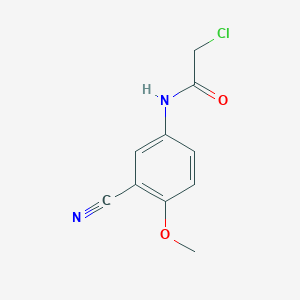![molecular formula C13H10ClFN2O B7646496 4-chloro-N-[(2-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B7646496.png)
4-chloro-N-[(2-fluorophenyl)methyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[(2-fluorophenyl)methyl]pyridine-2-carboxamide is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2-fluorophenyl)methyl]pyridine-2-carboxamide is not fully understood. However, it has been suggested that it acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine and acetylcholine. It has also been reported to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to have analgesic effects by reducing pain sensitivity in animal models. Additionally, it has been reported to have anticonvulsant effects by reducing the frequency and severity of seizures.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-chloro-N-[(2-fluorophenyl)methyl]pyridine-2-carboxamide in lab experiments is its potential therapeutic applications in the treatment of neurological disorders. Additionally, it has been shown to be relatively safe and well-tolerated in animal models. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research related to 4-chloro-N-[(2-fluorophenyl)methyl]pyridine-2-carboxamide. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential use in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Additionally, it may be beneficial to investigate its potential use in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 4-chloro-N-[(2-fluorophenyl)methyl]pyridine-2-carboxamide involves the reaction between 2-fluorobenzylamine and 4-chloronicotinoyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been reported in several scientific studies and is considered reliable.
Scientific Research Applications
4-chloro-N-[(2-fluorophenyl)methyl]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-chloro-N-[(2-fluorophenyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O/c14-10-5-6-16-12(7-10)13(18)17-8-9-3-1-2-4-11(9)15/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGVMRDBRHQQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NC=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B7646416.png)
![3-cyano-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7646422.png)
![N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7646431.png)




![1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7646465.png)

![2-(methoxymethyl)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7646487.png)
![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-morpholin-4-ylmethanone](/img/structure/B7646488.png)
![1-(3-chlorophenyl)-N-[2-(methylsulfonylmethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B7646491.png)

![2-[Methyl-(4-propan-2-yloxyphenyl)sulfonylamino]acetic acid](/img/structure/B7646516.png)